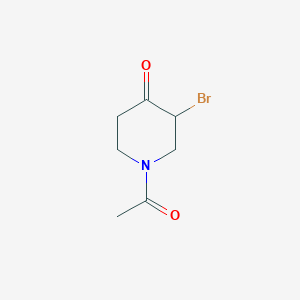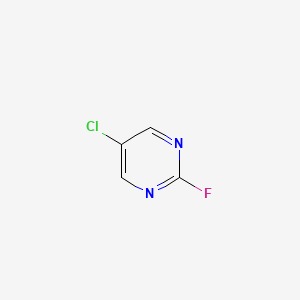
5-Chloro-2-fluoropyrimidine
Vue d'ensemble
Description
5-Chloro-2-fluoropyrimidine is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position, making it useful for synthesizing linear molecules . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics .
Molecular Structure Analysis
5-Chloro-2-fluoropyrimidine is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position .Chemical Reactions Analysis
5-Chloro-2-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .Physical And Chemical Properties Analysis
5-Chloro-2-fluoropyrimidine is a liquid at 20 degrees Celsius . It should be stored under inert gas and away from air . Its molecular formula is C4H2ClFN2 and it has a molecular weight of 132.52 g/mol .Applications De Recherche Scientifique
Anticancer Agents
5-Chloro-2-fluoropyrimidine is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil . This compound is used to treat more than 2 million cancer patients each year .
Synthesis of 5-Fluoro-2-Amino Pyrimidines
5-Chloro-2-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines. This is achieved by reacting it with various amines in the presence of K2CO3, via a C-N bond-forming reaction .
Study of 5-FU Metabolism and Biodistribution
The compound is used in the synthesis of 5-Fluorouracil (5-FU), including the incorporation of radioactive and stable isotopes. This allows for the study of 5-FU metabolism and biodistribution .
Preparation of RNA and DNA Substituted with FPs
5-Chloro-2-fluoropyrimidine is used in the preparation of RNA and DNA substituted with fluorinated pyrimidines (FPs) for biophysical and mechanistic studies .
Inhibition of RNA- and DNA-Modifying Enzymes
5-Chloro-2-fluoropyrimidine, through its metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), inhibits thymidylate synthase (TS). Recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .
Mediating FP Anti-Tumor Activity
Enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .
Mécanisme D'action
Target of Action
5-Chloro-2-fluoropyrimidine is a fluorinated pyrimidine derivative . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . The primary targets of 5-Chloro-2-fluoropyrimidine are likely to be the enzymes involved in the synthesis and metabolism of nucleic acids, given its structural similarity to pyrimidine, a key component of nucleic acids .
Mode of Action
5-Chloro-2-fluoropyrimidine is π electron deficient, which facilitates nucleophilic aromatic substitution . This property allows it to interact with its targets, leading to changes in their function. For instance, it can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines .
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-2-fluoropyrimidine are likely to be those involved in nucleic acid synthesis and metabolism. For example, it can be used to synthesize 5-fluoro-2-amino pyrimidines , which may affect the synthesis of nucleic acids and proteins. It can also be used to synthesize benzamide scaffolds as potent antagonists against P2X7 receptors , which may affect purinergic signaling pathways.
Pharmacokinetics
Fluoropyrimidines are known to be metabolized by dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism . Variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics can increase the risk for fluoropyrimidine toxicity .
Result of Action
The molecular and cellular effects of 5-Chloro-2-fluoropyrimidine’s action are likely to be related to its interference with nucleic acid synthesis and metabolism, given its structural similarity to pyrimidine . This could lead to inhibition of cell growth and proliferation, making it useful in the treatment of conditions characterized by rapid cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-fluoropyrimidine are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and reactivity. Furthermore, the presence of other substances, such as enzymes or cofactors, could influence its mode of action and efficacy. Safety precautions should be taken when handling this compound due to its corrosive nature .
Safety and Hazards
Orientations Futures
Developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . 5-Fluorouracil (5-FU) is the most widely used FP and is used to treat more than 2 million cancer patients each year . New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .
Propriétés
IUPAC Name |
5-chloro-2-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAJJKRVHGEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310142 | |
| Record name | 5-Chloro-2-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoropyrimidine | |
CAS RN |
62802-37-3 | |
| Record name | 5-Chloro-2-fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)
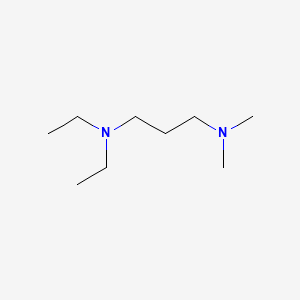

![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)

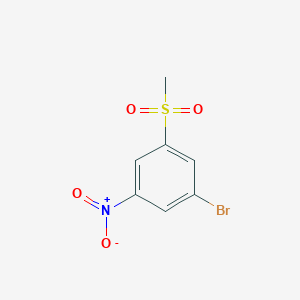
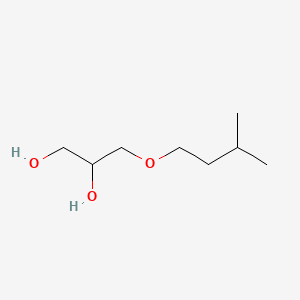


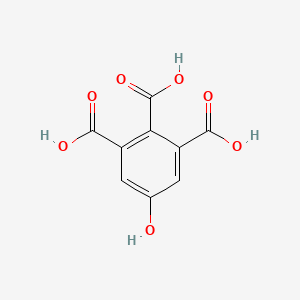
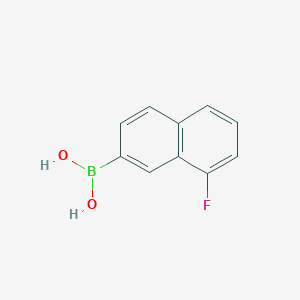
![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)
